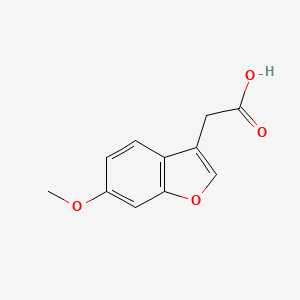

2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methoxy-1-benzofuran-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O4/c1-14-8-2-3-9-7(4-11(12)13)6-15-10(9)5-8/h2-3,5-6H,4H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCXJFLREQGIACT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CO2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69716-05-8 | |

| Record name | 6-Methoxy-3-benzofuranacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69716-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid?

An In-Depth Technical Guide to 2-(6-Methoxy-1-benzofuran-3-yl)acetic Acid: A Key Scaffold in Modern Drug Discovery

Introduction

This compound is a heterocyclic organic compound that has emerged as a high-value scaffold in medicinal chemistry and drug discovery. Its structure, featuring a fused benzofuran ring system substituted with a methoxy group and an acetic acid moiety, serves as a critical pharmacophore for developing novel therapeutics.[1] The primary significance of this molecule lies in its role as a core structure for potent and selective agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[1]

The activation of GPR40 on pancreatic β-cells is a key mechanism for modulating glucose-dependent insulin secretion, making it a highly attractive target for the treatment of Type 2 diabetes mellitus.[1] The development of the clinical candidate TAK-875 (Fasiglifam) from this structural class highlighted the therapeutic potential and favorable pharmacokinetic profiles that can be achieved.[1] Beyond metabolic disorders, the benzofuran nucleus is recognized as a "privileged structure," with derivatives exhibiting a broad spectrum of biological activities, including anti-tumor, antimicrobial, and anti-inflammatory properties, underscoring its versatility in scientific investigation.[1][2]

This guide provides a comprehensive technical overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. It covers the compound's physicochemical properties, synthetic pathways, mechanism of action, and applications, grounded in established scientific literature and field-proven insights.

Chapter 1: Physicochemical and Structural Characteristics

The biological activity and synthetic utility of this compound are intrinsically linked to its chemical and physical properties. Understanding these characteristics is the first step in its application and derivatization.

Key Identifiers and Properties

Quantitative data for the compound are summarized in the table below for quick reference.

| Property | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 69716-05-8 | [3] |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| Monoisotopic Mass | 206.05790880 Da | [3] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CO2)CC(=O)O | [3] |

| InChI Key | QCXJFLREQGIACT-UHFFFAOYSA-N | [3] |

| Predicted XLogP | 1.8 | [3] |

Structural Elucidation and Analytical Considerations

The definitive identification and purity assessment of this compound and its derivatives rely on a suite of modern analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The proton NMR spectrum will characteristically show signals for the aromatic protons on the benzofuran ring, a singlet for the methoxy group protons, and signals corresponding to the methylene and carboxylic acid protons of the acetic acid side chain. For complex derivatives, 2D NMR techniques such as COSY and NOESY are crucial for assigning stereochemistry and resolving overlapping signals.[1]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.[4][5] The fragmentation pattern observed in the mass spectrum can also offer structural information.

-

X-ray Crystallography : For unambiguous proof of structure and stereochemistry, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond angles and conformational details in the solid state.[1][4] Obtaining high-quality crystals is a critical prerequisite, often requiring careful selection of solvent systems (e.g., ethanol/water) and controlled evaporation conditions.[1]

Chapter 2: Synthesis and Derivatization

The synthesis of this compound is a well-established process in organic chemistry, serving as a foundation for creating a diverse library of analogs for structure-activity relationship (SAR) studies.

Core Synthetic Pathway

A common and efficient route involves a multi-step process starting from a substituted phenol. The key transformations include the formation of a benzofuranone intermediate followed by the introduction of the acetic acid side chain.[1]

-

Intermediate Formation : The synthesis typically begins with the preparation of 6-methoxybenzofuran-3-one.

-

Olefination : The ketone intermediate is then subjected to a Horner-Wadsworth-Emmons (HWE) reaction with a phosphonate reagent like triethyl phosphonoacetate. The HWE reaction is favored over the Wittig reaction in this context because it readily forms the desired α,β-unsaturated ester and the water-soluble phosphate byproducts are easily removed during workup.

-

Hydrolysis : The resulting ethyl (6-methoxy-1-benzofuran-3-yl)acetate is hydrolyzed, typically under basic conditions (e.g., using NaOH or KOH) followed by acidic workup, to yield the final carboxylic acid product.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis via HWE Reaction

This protocol is a representative example and should be adapted and optimized based on available laboratory equipment and specific substrate batches.

Step 1: Synthesis of Ethyl (6-methoxy-1-benzofuran-3-yl)acetate

-

To a solution of 6-methoxybenzofuran-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere, add triethyl phosphonoacetate (1.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a suitable base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq), portion-wise.

-

Causality: NaH is a strong, non-nucleophilic base that efficiently deprotonates the phosphonate to generate the reactive ylide for the HWE reaction. The anhydrous THF prevents quenching of the base.

-

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.[1]

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

-

Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours.

-

Self-Validation: The progress of the saponification can be monitored by TLC, observing the disappearance of the starting ester spot and the appearance of a more polar spot for the carboxylate salt at the baseline.

-

-

After completion, remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with 1M hydrochloric acid (HCl). A precipitate should form.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final acid.

Chapter 3: Mechanism of Action and Biological Significance

The therapeutic interest in this scaffold is primarily driven by its interaction with GPR40, a receptor central to metabolic regulation.

Primary Target: GPR40/FFA1 Agonism

GPR40 is a G-protein coupled receptor predominantly expressed in pancreatic β-cells. It is endogenously activated by medium- and long-chain free fatty acids.

-

Mechanism of Insulin Secretion : Upon agonist binding, GPR40 couples primarily through the Gαq/11 pathway. This activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. The resulting increase in intracellular Ca²⁺ concentration is a primary driver of insulin granule exocytosis. This entire process is glucose-dependent, meaning the insulinotropic effect is significantly amplified at high glucose levels, which reduces the risk of hypoglycemia—a major advantage over other insulin secretagogues.

Caption: GPR40/FFA1 signaling pathway leading to glucose-dependent insulin secretion.

Broader Biological Activities of Benzofurans

The benzofuran scaffold is not limited to metabolic diseases. Its rigid, planar structure and ability to participate in various non-covalent interactions make it a versatile template. Recent studies on related 6-methoxy benzofuran derivatives have demonstrated a therapeutic effect in models of senile osteoporosis.[6] The mechanism involves promoting bone formation through the upregulation of Bone Morphogenetic Protein 2 (BMP-2), highlighting the potential for this chemical class in regenerative medicine.[6]

Chapter 4: Applications in Research and Drug Development

This compound is not an end-product therapeutic but rather a foundational tool for discovery.

Role as a Core Scaffold for Lead Optimization

This compound is an ideal starting point for SAR studies. The carboxylic acid group provides a crucial interaction point with the target receptor while also serving as a chemical handle for modification to fine-tune properties like potency, selectivity, and pharmacokinetics (ADME - absorption, distribution, metabolism, excretion). The development of TAK-875 from this pharmacophore is a testament to the success of this approach.[1]

Protocol: In Vitro GPR40 Calcium Flux Assay

This protocol describes a common method to screen compounds for GPR40 agonist activity in a high-throughput format.

Objective : To measure the potency (EC₅₀) of test compounds by quantifying the increase in intracellular calcium concentration in a cell line stably expressing human GPR40.

Materials :

-

HEK293 cells stably expressing human GPR40 (or similar).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Pluronic F-127.

-

Test compounds and a reference agonist (e.g., TAK-875).

-

384-well black, clear-bottom assay plates.

-

Fluorescence plate reader with kinetic reading capability (e.g., FLIPR, FlexStation).

Workflow :

-

Cell Plating : Plate GPR40-expressing HEK293 cells in 384-well plates at an appropriate density and incubate overnight to allow for attachment.

-

Dye Loading : Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in assay buffer. Remove cell culture medium from the plates and add the dye loading buffer. Incubate for 1 hour at 37 °C.

-

Expertise: Pluronic F-127 is a non-ionic surfactant that aids in the dispersion of the water-insoluble Fluo-4 AM dye, ensuring efficient and uniform loading into the cells.

-

-

Compound Preparation : Prepare serial dilutions of test compounds in assay buffer in a separate compound plate.

-

Assay Measurement :

-

Place the cell plate into the fluorescence plate reader.

-

Set the instrument to measure fluorescence intensity over time (kinetic read).

-

Establish a stable baseline reading for 10-20 seconds.

-

The instrument automatically adds the test compounds from the compound plate to the cell plate.

-

Continue recording the fluorescence signal for 2-3 minutes to capture the peak calcium response.

-

-

Data Analysis :

-

Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline from the peak fluorescence.

-

Plot the ΔF against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

-

Caption: Workflow for a cell-based calcium flux assay to screen GPR40 agonists.

Chapter 5: Safety, Handling, and Toxicology

As a laboratory chemical, this compound requires careful handling to minimize exposure and risk.

Hazard Identification

The Globally Harmonized System (GHS) classification available in public databases provides the primary safety information.[3]

| Hazard Class | Hazard Statement |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation |

| STOT - Single Exposure (Category 3) | H335: May cause respiratory irritation |

Laboratory Handling and Best Practices

This compound is intended for research purposes only and is not for human or veterinary use.[1]

-

Engineering Controls : Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or aerosols.

-

Personal Protective Equipment (PPE) : Wear standard laboratory attire, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).

-

Handling : Avoid generating dust. Prevent contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound represents more than just a single chemical entity; it is a gateway to a rich field of medicinal chemistry. Its role as a foundational scaffold for GPR40 agonists has cemented its importance in the pursuit of novel treatments for Type 2 diabetes. The inherent versatility of the benzofuran core, however, suggests that its potential applications extend far beyond metabolic disease, with emerging evidence in areas like osteoporosis. For the research scientist and drug developer, this compound is a validated starting point, offering a robust chemical framework and a clear biological rationale from which to innovate and discover the next generation of targeted therapeutics.

References

- This compound | C11H10O4 | CID 736818 - PubChem. [Link]

- This compound - PubChemLite. [Link]

- (PDF) (2R,6′R,E)-3′-(1-Aminoethylidene)

- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid - MDPI. [Link]

- Acetic acid, methoxy-: Human health tier II assessment. [Link]

- The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE)

- 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)

- 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23). [Link]

- This compound | CAS 69716-05-8. [Link]

- This compound, 97% - Chemos GmbH&Co.KG. [Link]

- The Journal of Organic Chemistry Ahead of Print - ACS Public

- 2-(6-Methyl-1-benzofuran-3-yl)

- 2-[[2-[(3,4-Dimethoxyphenyl)methyl]-3-hydroxy-1-benzofuran-6-yl]oxy]acetic acid. [Link]

- Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. ijper.org [ijper.org]

- 3. This compound | C11H10O4 | CID 736818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

Introduction

The benzofuran scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include potential anti-tumor, antimicrobial, and anti-inflammatory properties.[3] Within this important class of molecules, 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid represents a key structural unit, sharing features with compounds that have garnered significant interest in drug discovery. This technical guide provides a comprehensive overview of the history, synthesis, and biological significance of this compound, with a focus on the chemical principles and experimental methodologies that underpin its preparation and study.

While a singular, seminal publication detailing the initial "discovery" of this compound is not readily apparent in the historical literature, its existence and synthesis are well-established within the broader context of research into benzofuran-3-acetic acid derivatives. The primary impetus for the synthesis of such compounds has historically been the exploration of their utility as intermediates in the creation of more complex, biologically active molecules. A notable example is the dihydro analogue, 2-(6-methoxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid, which is a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3] Activation of this receptor is a promising therapeutic strategy for Type 2 diabetes, and the clinical candidate TAK-875 (Fasiglifam) was developed from this pharmacophore.[3]

This guide will illuminate the logical synthetic pathway to this compound, grounded in established organic chemistry reactions, and discuss the broader biological importance of the 6-methoxybenzofuran scaffold.

Retrosynthetic Analysis and Synthetic Strategy

The most logical and widely applicable approach to the synthesis of this compound involves a two-stage process. The retrosynthetic analysis, depicted below, disconnects the target molecule at the double bond of the acetic acid side chain. This reveals a key intermediate, 6-methoxybenzo[b]furan-3(2H)-one, and a phosphonate reagent, which can be joined using the Horner-Wadsworth-Emmons reaction.

Caption: Synthetic workflow for the preparation of the key intermediate.

Step 1: Preparation of 2-((4-Methoxyphenoxy)acetic acid)

-

Reaction Setup: To a solution of sodium hydroxide (1.1 equivalents) in water, add 4-methoxyphenol (1.0 equivalent). Stir the mixture at room temperature until a clear solution of sodium 4-methoxyphenoxide is obtained.

-

Etherification: To the solution from the previous step, add a concentrated aqueous solution of chloroacetic acid (1.1 equivalents), previously neutralized with sodium carbonate.

-

Reaction: Heat the reaction mixture to reflux for 4-6 hours.

-

Workup: After cooling, acidify the reaction mixture with hydrochloric acid to a pH of approximately 2. The product, 2-((4-methoxyphenoxy)acetic acid), will precipitate as a white solid.

-

Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

Step 2: Intramolecular Friedel-Crafts Acylation (Cyclization)

-

Reaction Setup: In a flask equipped with a mechanical stirrer and a calcium chloride drying tube, place polyphosphoric acid (PPA) and heat to 80-90 °C.

-

Cyclization: Slowly add 2-((4-methoxyphenoxy)acetic acid (1.0 equivalent) to the hot PPA with vigorous stirring. An exothermic reaction will occur.

-

Reaction: Maintain the temperature of the reaction mixture at 90-100 °C for 1-2 hours.

-

Workup: Pour the hot reaction mixture onto crushed ice. The product, 6-methoxybenzo[b]furan-3(2H)-one, will precipitate as a solid.

-

Purification: Collect the solid by filtration, wash thoroughly with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. Dry the product under vacuum. Further purification can be achieved by recrystallization from ethanol.

Part 2: Horner-Wadsworth-Emmons Olefination and Hydrolysis

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the stereoselective synthesis of alkenes, particularly E-alkenes. [4][5]It utilizes a phosphonate-stabilized carbanion, which is more nucleophilic and less basic than the corresponding Wittig ylide, allowing for reaction with a broader range of aldehydes and ketones under milder conditions. [4][5]

Caption: Final steps in the synthesis of the target compound.

Step 3: Synthesis of Ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate

-

Ylide Generation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C. Slowly add triethyl phosphonoacetate (1.0 equivalent) to the cooled suspension. Stir the mixture at 0 °C for 30 minutes and then at room temperature for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

-

Olefination: Cool the ylide solution back to 0 °C and add a solution of 6-methoxybenzo[b]furan-3(2H)-one (1.0 equivalent) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate.

Step 4: Hydrolysis to this compound

-

Reaction Setup: Dissolve ethyl 2-(6-methoxy-1-benzofuran-3-yl)acetate (1.0 equivalent) in a mixture of ethanol and water.

-

Hydrolysis: Add an aqueous solution of sodium hydroxide (2-3 equivalents) and heat the mixture to reflux for 2-4 hours.

-

Workup: After cooling to room temperature, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material. Acidify the aqueous layer to pH 2 with concentrated hydrochloric acid.

-

Purification: The product, this compound, will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₁₁H₁₀O₄ |

| Molecular Weight | 206.19 g/mol |

| CAS Number | 69716-05-8 |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃, δ) | ~3.8 (s, 3H, OCH₃), ~3.9 (s, 2H, CH₂), ~6.8-7.5 (m, 4H, Ar-H), ~10.5 (br s, 1H, COOH) |

| ¹³C NMR (CDCl₃, δ) | ~31 (CH₂), ~56 (OCH₃), ~100-160 (Ar-C and C=C), ~175 (COOH) |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and instrument.

Biological Significance and Therapeutic Potential

The benzofuran nucleus is a cornerstone in the development of new therapeutic agents. Derivatives of benzofuran have been reported to exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory effects. [1][2] The 6-methoxy substitution on the benzofuran ring appears to be a key feature for certain biological activities. For instance, recent studies have highlighted the potential of 6-methoxy benzofuran derivatives in the treatment of senile osteoporosis by promoting bone formation through the upregulation of BMP-2. [6] While specific and extensive biological studies on this compound itself are not widely published, its structural similarity to known bioactive molecules suggests its potential as a valuable intermediate or a candidate for biological screening. The acetic acid moiety provides a handle for further chemical modification, such as the formation of amides or esters, to generate a library of compounds for structure-activity relationship (SAR) studies. The unsaturated nature of the acetic acid side chain, in contrast to its dihydro analog, may confer different conformational properties and metabolic stability, potentially leading to a distinct pharmacological profile.

Conclusion

This compound, while not having a storied history of a blockbuster drug, represents a fundamentally important molecule within the landscape of medicinal chemistry. Its synthesis, achievable through a logical and efficient pathway centered around the powerful Horner-Wadsworth-Emmons reaction, provides access to a versatile scaffold. The rich biological context of the benzofuran core, and specifically 6-methoxy substituted derivatives, underscores the potential of this and related compounds in the ongoing search for novel therapeutic agents. This guide has provided the essential technical details for its synthesis and an understanding of its place within the broader field of drug discovery, serving as a valuable resource for researchers in organic and medicinal chemistry.

References

- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- Wikipedia. Horner–Wadsworth–Emmons reaction.

- ResearchGate. Reaction of 6-methoxybenzo[b]furan-3(2H)-one and benzo[b]thiophen-3(2H)-one with 2-aryl-1,1-dicyanoethylenes as a convenient synthetic route to substituted 2-amino-4-aryl-1,3-dicyano-7-methoxydibenzo[b. Available from: https://www.researchgate.net/publication/232776378_Reaction_of_6-methoxybenzobfuran-32H-one_and_benzobthiophen-32H-one_with_2-aryl-11-dicyanoethylenes_as_a_convenient_synthetic_route_to_substituted_2-amino-4-aryl-13-dicyano-7-methoxydibenzo

- Google Patents. WO2023028022A1 - Synthesis routes to access mdma prodrugs by using controlled and non-controlled intermediates.

- Indian Journal of Pharmaceutical Education and Research. 6-methoxy- 2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23).

- MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022.

- YouTube. Horner-Wadsworth-Emmons Reaction.

- PubMed. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.

- ResearchGate. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog.

- PubChem. This compound.

- Organic Chemistry Portal. Synthesis of 3(2H)-furanones.

- National Institutes of Health. Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines.

- MDPI. (2R,6′R,E)-3′-(1-Aminoethylidene)-7-chloro-4,6-dimethoxy-6′-methyl-3H-spiro[benzofuran-2,1′-cyclohexane]-2′,3,4′-trione.

- MDPI. 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid.

- DEA.gov. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethy.

Sources

- 1. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 2. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 6-Methoxy-Benzofuran Derivatives: A Technical Guide for Drug Discovery

Introduction: The Benzofuran Scaffold and the Significance of 6-Methoxy Substitution

Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, represents a privileged scaffold in medicinal chemistry. Its derivatives are abundant in nature and have been extensively synthesized, demonstrating a wide array of pharmacological activities. The biological significance of the benzofuran core is often modulated by the nature and position of its substituents. Among these, the 6-methoxy group has emerged as a critical determinant of the therapeutic potential of these derivatives. This in-depth technical guide explores the diverse biological activities of 6-methoxy-benzofuran derivatives, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into their antimicrobial, anti-inflammatory, anticancer, neuroprotective, and osteogenic properties, elucidating their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. 6-Methoxy-benzofuran derivatives have demonstrated significant potential in this arena, exhibiting activity against a spectrum of bacteria and fungi.

Mechanism of Action and Key Derivatives

One notable example is the synthetic aurone derivative, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23). This compound has shown potent antibacterial activity, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism is believed to involve the disruption of bacterial cell membrane integrity and the inhibition of biofilm formation.[1] Further studies on various benzofuran derivatives suggest that substitutions at the C-2 and C-3 positions, in conjunction with the 6-methoxy group, are crucial for their antibacterial efficacy.[3] For instance, compounds bearing a hydroxyl group at C-6 have shown excellent antibacterial activities.[3]

Quantitative Data Summary: Antimicrobial Activity

| Compound | Target Organism | Activity Metric | Value | Reference |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | MRSA 43300 | Inhibition Zone | 18.33±0.4 mm | [1] |

| (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) | P. aeruginosa 9027 | Inhibition Zone | 12.33±0.4 mm | [1] |

| Benzofuran amide derivative 6b | S. aureus | MIC | 6.25 µg/ml | [4] |

| Benzofuran amide derivative 6b | E. coli | MIC | 6.25 µg/ml | [4] |

Experimental Protocol: Agar Well Diffusion Assay

A standardized method to assess the antibacterial activity of 6-methoxy-benzofuran derivatives is the agar well diffusion assay.

Step-by-Step Methodology:

-

Preparation of Inoculum: A standardized suspension of the target bacterial strain is prepared in sterile saline or broth to a turbidity equivalent to 0.5 McFarland standard.

-

Plate Preparation: Mueller-Hinton Agar (MHA) plates are uniformly inoculated with the bacterial suspension using a sterile swab.

-

Well Creation: Sterile wells of a defined diameter (e.g., 6 mm) are punched into the agar.

-

Compound Application: A specific concentration of the 6-methoxy-benzofuran derivative, dissolved in a suitable solvent (e.g., DMSO), is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

Anti-Inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. 6-Methoxy-benzofuran derivatives have been investigated for their ability to modulate inflammatory pathways, offering a potential therapeutic avenue.

Mechanism of Action and Key Derivatives

The anti-inflammatory properties of these compounds are often attributed to their ability to suppress the production of pro-inflammatory mediators. For instance, (Z)-6-methoxy-2-(naphthalen-1-ylmethylene)benzofuran-3(2H)-one (AU-23) has been shown to inhibit the expression of inflammatory cytokines like TNF-α at the transcriptional level in lipopolysaccharide (LPS)-stimulated macrophages.[1] Other derivatives have demonstrated the ability to inhibit nitric oxide (NO) production in activated macrophages.[5] The mechanism often involves the inhibition of key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6]

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Assay | IC50 Value | Reference |

| Aza-benzofuran 1 | NO Inhibition (LPS-stimulated RAW 264.7) | 17.3 µM | [5] |

| Aza-benzofuran 4 | NO Inhibition (LPS-stimulated RAW 264.7) | 16.5 µM | [5] |

| Piperazine/benzofuran hybrid 5d | NO Inhibition (LPS-stimulated RAW 264.7) | 52.23 ± 0.97 µM | [7] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay is commonly used to screen for the anti-inflammatory potential of compounds.

Step-by-Step Methodology:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

-

Compound Treatment: The cells are pre-treated with various concentrations of the 6-methoxy-benzofuran derivative for 1-2 hours.

-

LPS Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells (except for the control group) and incubating for 24 hours.

-

Nitrite Measurement (Griess Assay): The production of NO is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. The absorbance is measured at 540 nm.

-

Calculation: The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathway Visualization

Caption: Inhibition of LPS-induced inflammatory signaling by 6-methoxy-benzofuran derivatives.

Anticancer Activity: Targeting Tumor Growth and Proliferation

The benzofuran scaffold is a recurring motif in many anticancer agents. The addition of a 6-methoxy group has been shown to enhance the cytotoxic activity of these derivatives against various cancer cell lines.

Mechanism of Action and Key Derivatives

The anticancer effects of 6-methoxy-benzofuran derivatives are diverse and can involve multiple mechanisms.[8] Some derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] Others function as kinase inhibitors, targeting key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[7][10] For example, methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate has demonstrated significant activity against A549 (lung carcinoma) and HepG2 (hepatocellular carcinoma) cells, inducing apoptosis and cell cycle arrest.[9]

Quantitative Data Summary: Anticancer Activity

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | A549 (Lung Carcinoma) | Not specified, but significant activity reported | [9] |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8) | HepG2 (Hepatocellular Carcinoma) | Not specified, but significant activity reported | [9] |

| Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivative 7 | A549 (Lung Carcinoma) | 15.3 ± 0.8 | [7] |

| Halogenated Methyl 6-Acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate Derivative 7 | HepG2 (Hepatocellular Carcinoma) | 12.5 ± 0.5 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of the 6-methoxy-benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

-

Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.

Apoptosis Induction Pathway Visualization

Caption: Proposed mechanism of apoptosis induction by 6-methoxy-benzofuran derivatives.

Neuroprotective and Osteogenic Potential: Emerging Therapeutic Frontiers

Beyond their well-established antimicrobial, anti-inflammatory, and anticancer activities, 6-methoxy-benzofuran derivatives are showing promise in other therapeutic areas.

Neuroprotection

Several studies have highlighted the neuroprotective effects of benzofuran derivatives.[11] While specific data on 6-methoxy derivatives is still emerging, related compounds have shown the ability to protect neurons from excitotoxicity and oxidative stress.[12][13] The mechanism is thought to involve the modulation of key signaling pathways involved in neuronal survival. For instance, some benzofuran-type stilbenes have demonstrated neuroprotective activity against glutamate-induced cell death.[14][15]

Osteogenesis

Recent research has uncovered the potential of 6-methoxy-benzofuran derivatives in promoting bone formation, offering a new approach for treating conditions like senile osteoporosis.[16][17][18] Certain derivatives have been shown to upregulate Bone Morphogenetic Protein-2 (BMP-2), a key signaling molecule in osteoblast differentiation and bone formation.[16][17][18] Structure-activity relationship studies have indicated that the 6-methoxy group on the benzofuran ring is an optimal substituent for this osteogenic activity.[17]

Structure-Activity Relationship (SAR): The Key to Potency and Selectivity

The biological activity of benzofuran derivatives is highly dependent on their substitution patterns. For 6-methoxy-benzofuran derivatives, several key SAR insights have been established:

-

Position of the Methoxy Group: Studies have shown that a methoxy group at the C-6 position of the benzofuran ring often leads to higher biological activity compared to other positions, such as C-7.[19]

-

Substituents at C-2 and C-3: The nature of the substituents at the C-2 and C-3 positions significantly influences the type and potency of the biological activity. For example, in antimicrobial derivatives, phenyl, 5-methylfuran-2-yl, and 4-methoxyphenyl groups at the C-2 position have shown good antibacterial activity.[3]

-

Halogenation: The introduction of halogen atoms, such as chlorine or bromine, to the benzofuran scaffold or its substituents can enhance cytotoxic activity against cancer cells.[9]

Conclusion and Future Directions

6-Methoxy-benzofuran derivatives represent a versatile and promising class of bioactive compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy as antimicrobial, anti-inflammatory, and anticancer agents, coupled with their emerging roles in neuroprotection and osteogenesis, underscores their importance in drug discovery. The insights into their mechanisms of action and structure-activity relationships provide a solid foundation for the rational design of novel and more potent therapeutic agents. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, conducting in-depth preclinical and clinical studies to validate their efficacy and safety, and further exploring their potential in other disease areas. The continued investigation of this fascinating class of molecules holds great promise for the development of next-generation therapeutics.

References

- Investigating the Dual-Action Potential of (Z)-6-methoxy-2-(naphthalen-1-ylmethylene) Benzofuran-3(2H)-one (AU-23)

- Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. Journal of Medicinal Chemistry.

- Efficacy, Mechanism, and Structure–Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis.

- Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis. PubMed.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives.

- Investigating the Dual Action Potential of (Z) 6 methoxy 2 (naphthalen 1 ylmethylene) Benzofuran 3(2H) one (AU 23) A Novel Synthetic Aurone Derivative with Antibacterial and Anti Inflammatory Activ.

- Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research. BenchChem.

- The Emergence of 6-Methyl-Substituted Benzofurans: A Technical Guide to Synthesis, Biological Activity, and Mechanistic. BenchChem.

- Journal of Pharmaceutical Research Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.

- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi

- Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. PMC.

- Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review

- Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Medi

- Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. PMC.

- Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxyl

- Neuroprotective Effects of 6-Methoxyflavonol Deriv

- Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer's Disease. PubMed Central.

- Benzofuran derivatives as anticancer inhibitors of mTOR signaling.

- Unveiling the Anti-Inflammatory Mechanism of Benzofuran Derivatives: A Compar

Sources

- 1. ijper.org [ijper.org]

- 2. researchgate.net [researchgate.net]

- 3. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jopcr.com [jopcr.com]

- 5. Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Exploring the Multi–Target Neuroprotective Chemical Space of Benzofuran Scaffolds: A New Strategy in Drug Development for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. mdpi.com [mdpi.com]

- 15. Bioactive Benzofuran Derivatives from Cortex Mori Radicis, and Their Neuroprotective and Analgesic Activities Mediated by mGluR₁ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Efficacy, Mechanism, and Structure-Activity Relationship of 6-Methoxy Benzofuran Derivatives as a Useful Tool for Senile Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Mechanism of Action of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid: An Allosteric Inhibitor of Farnesyl Pyrophosphate Synthase

Abstract

This technical guide provides a comprehensive analysis of the molecular mechanism of action for the compound 2-(6-methoxy-1-benzofuran-3-yl)acetic acid. Contrary to some database classifications that associate the broader benzofuran scaffold with targets such as microsomal prostaglandin E synthase-1 (mPGES-1), this document elucidates the definitive role of this specific molecule as a potent, allosteric inhibitor of Human Farnesyl Pyrophosphate Synthase (FPPS). By binding to a novel, previously uncharacterized pocket, the compound effectively modulates the isoprenoid biosynthesis pathway. This guide will detail the molecular interactions, downstream signaling consequences, and the experimental methodologies used to validate this mechanism, offering a valuable resource for researchers in oncology, inflammatory diseases, and drug development.

Introduction: Deconvoluting the Benzofuran Scaffold

The benzofuran moiety is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. Depending on the substitution pattern, these compounds have been reported to interact with various targets, including G-protein coupled receptors, enzymes in inflammatory pathways, and signaling molecules involved in bone metabolism. This chemical diversity necessitates a precise, evidence-based approach to understanding the mechanism of action for each unique analogue.

This guide focuses specifically on this compound (PubChem CID: 736818). Through crystallographic and biochemical evidence, its primary mechanism of action has been identified as the allosteric inhibition of Farnesyl Pyrophosphate Synthase (FPPS), a critical enzyme in the mevalonate pathway.

The Primary Target: Farnesyl Pyrophosphate Synthase (FPPS)

FPPS (EC 2.5.1.10) is a key enzyme in the isoprenoid biosynthesis pathway, catalyzing the consecutive head-to-tail condensation of two molecules of isopentenyl pyrophosphate (IPP) with dimethylallyl pyrophosphate (DMAPP) to form geranyl pyrophosphate (GPP) and subsequently farnesyl pyrophosphate (FPP). FPP is a pivotal metabolic intermediate, serving as the precursor for the synthesis of essential biomolecules including cholesterol, steroid hormones, dolichol, and coenzyme Q. Furthermore, FPP is required for the farnesylation and geranylgeranylation of small GTPase proteins, a post-translational modification critical for their membrane localization and function in cellular signaling.

Given its central role in cell proliferation and survival, FPPS has emerged as a significant therapeutic target, particularly in oncology and bone disorders.

The Allosteric Mechanism of Inhibition

The landmark study by Rondeau et al. (2010) in Nature Chemical Biology revealed that this compound binds to a novel, allosteric pocket on human FPPS, distinct from the active site where substrates bind. This discovery was elucidated through X-ray crystallography of the compound in complex with the enzyme, with the resulting structure deposited in the Protein Data Bank (PDB ID: 3N3L).

Binding Site and Molecular Interactions

The allosteric pocket is located at the interface of the protein dimer. The binding of this compound to this site induces a conformational change in the enzyme, which in turn prevents the binding of the substrate, thereby inhibiting its catalytic activity. This allosteric mode of inhibition offers a potential advantage over active-site inhibitors, as it may provide greater selectivity and a different resistance profile.

The specific molecular interactions within this pocket involve a combination of hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues of FPPS. The methoxy group and the acetic acid moiety of the compound are crucial for its binding affinity and inhibitory potency.

Downstream Signaling Consequences of FPPS Inhibition

Inhibition of FPPS by this compound leads to the depletion of FPP and its downstream products. This has several significant cellular consequences:

-

Inhibition of Protein Prenylation: The lack of FPP and its derivative, geranylgeranyl pyrophosphate (GGPP), prevents the post-translational modification of small GTPases like Ras, Rho, and Rac. This impairs their ability to anchor to the cell membrane and participate in critical signaling cascades that control cell growth, differentiation, and survival.

-

Disruption of Cholesterol Biosynthesis: The blockade of FPP synthesis halts the production of squalene, a direct precursor to cholesterol.

-

Induction of Apoptosis: In cancer cells, the disruption of protein prenylation and cholesterol synthesis can trigger programmed cell death.

The overall effect is a potent anti-proliferative and pro-apoptotic activity in cells that are highly dependent on the mevalonate pathway.

Quantitative Data: Inhibitory Potency

The inhibitory activity of this compound against human FPPS was quantified by Rondeau et al. (2010). The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.

| Compound | Target | Assay Type | IC50 (µM) |

| This compound | Human FPPS | Enzymatic Assay | 2.3 |

Experimental Protocols for Mechanism Validation

The determination of this mechanism of action relies on a series of robust biochemical and structural biology techniques. The following outlines the key experimental workflows.

Protein Expression and Purification of Human FPPS

-

Gene Synthesis and Cloning: The human FPPS gene is synthesized and cloned into an E. coli expression vector (e.g., pET series) with an N-terminal polyhistidine tag for purification.

-

Protein Expression: The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD600 ≈ 0.6-0.8) at 37°C. Protein expression is then induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and the culture is incubated at a lower temperature (e.g., 18-20°C) overnight to enhance protein solubility.

-

Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and DNase. Lysis is performed by sonication on ice.

-

Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively to remove non-specifically bound proteins. The His-tagged FPPS is eluted with an imidazole gradient.

-

Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other impurities, yielding highly pure and active FPPS.

FPPS Enzymatic Inhibition Assay

-

Reaction Mixture: The assay is typically performed in a 96-well plate format. The reaction buffer contains Tris-HCl, MgCl2, and a reducing agent like DTT.

-

Enzyme and Inhibitor Incubation: Purified human FPPS is pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) for a defined period at room temperature.

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrates, [1-14C]IPP and GPP.

-

Reaction Quenching and Product Extraction: The reaction is allowed to proceed for a specific time and then quenched with an acidic solution (e.g., HCl). The radiolabeled FPP product is extracted with an organic solvent (e.g., butanol or hexane).

-

Quantification: The amount of radioactive FPP produced is quantified by liquid scintillation counting.

-

IC50 Determination: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion and Future Directions

The primary mechanism of action of this compound is the allosteric inhibition of human farnesyl pyrophosphate synthase. This is supported by robust structural and biochemical data. The discovery of a novel allosteric pocket on FPPS opens new avenues for the design of next-generation inhibitors with potentially improved selectivity and efficacy for the treatment of diseases driven by the mevalonate pathway, such as various cancers and bone disorders. Future research should focus on structure-activity relationship (SAR) studies to optimize the benzofuran scaffold for enhanced potency and pharmacokinetic properties. Furthermore, cellular and in vivo studies are warranted to fully characterize the therapeutic potential of this compound and its analogues.

References

- Rondeau, J. M., Bitsch, F., Geiser, M., Orain, D., Tissot, M., Glickman, F., & Kott, A. (2010). Discovery of a novel, nonsubstrate pocket in human farnesyl pyrophosphate synthase for the allosteric inhibition of isoprenoid biosynthesis. Nature Chemical Biology, 6(12), 915–923. [Link]

- Protein Data Bank (PDB). (2010). 3N3L: Human FPPS complex with FBS_03. [Link]

- PubChem. (n.d.). Compound Summary for CID 736818, this compound.

A Technical Guide to the Therapeutic Potential of Benzofuran Acetic Acids and Related Derivatives

Abstract: The benzofuran nucleus represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a vast array of pharmacological activities.[1][2] This technical guide provides an in-depth analysis of the therapeutic potential of a specific subclass, benzofuran acetic acids, and their related derivatives. We synthesize preclinical data and mechanistic insights for drug development professionals and researchers, focusing on their applications in oncology, inflammatory disorders, and neurodegenerative diseases. This document details the underlying mechanisms of action, provides validated experimental protocols for their evaluation, and presents key structure-activity relationship data to guide future drug discovery efforts.

The Benzofuran Scaffold: A Foundation for Drug Discovery

Chemical Significance in Medicinal Chemistry

Benzofuran is a heterocyclic compound consisting of a furan ring fused to a benzene ring.[3] This aromatic, bicyclic structure provides a rigid, lipophilic framework that is amenable to functionalization at multiple positions, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4] Its structural features are present in a wide range of clinically relevant drugs, such as the antiarrhythmic agent amiodarone and the gout treatment benzbromarone, highlighting the scaffold's acceptance and versatility in drug design.[5][6] The addition of an acetic acid moiety, typically at the 2- or 3-position, introduces a key functional group that can enhance solubility and provide a critical interaction point for various biological targets.

Broad-Spectrum Biological Activity

The benzofuran scaffold is associated with a remarkable diversity of biological effects. Comprehensive reviews and numerous studies have documented its role in compounds with anticancer, anti-inflammatory, antimicrobial, antiviral, antioxidant, and neuroprotective properties.[1][4][6] This wide-ranging activity encourages medicinal chemists to explore the benzofuran nucleus as a starting point for developing novel therapeutics against a multitude of human diseases.[7]

Key Therapeutic Applications & Mechanisms of Action

This section explores the most promising therapeutic avenues for benzofuran acetic acids and their derivatives, grounded in recent preclinical evidence.

Oncology

Benzofuran-based compounds have demonstrated significant potential as anticancer agents through multiple mechanisms of action.[7][8]

A key mechanism of action for benzofuran-2-acetic acid derivatives is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle. Studies on human breast cancer cell lines (MCF-7, T47D, and MDA-MB-231) have shown that these compounds can significantly inhibit cell growth and induce G0/G1 phase cell cycle arrest.[9] This effect is achieved, mechanistically, by transcriptionally enhancing the expression of the cyclin-dependent kinase inhibitor p21Cip/WAF1 in a p53-independent manner.[9] The upregulation of p21 leads to an increased Bax/Bcl-2 ratio and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), which are hallmark indicators of apoptosis.[9] The p53-independent nature of this pathway is particularly significant, as it suggests potential efficacy in tumors where the p53 suppressor gene is mutated or inactive.

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Certain 3-methylbenzofuran derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis.[8] By blocking this receptor, these compounds can disrupt the tumor's blood supply, thereby inhibiting its growth.

Inflammatory Disorders

The anti-inflammatory properties of benzofuran derivatives are well-documented, with several mechanisms contributing to this effect.[10][11]

A primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which mediate the production of pro-inflammatory prostaglandins from arachidonic acid. Some 5-acyl-3-substituted-benzofuran-2(3H)-ones have demonstrated a dual inhibitory effect, reducing the production of metabolites from both the cyclooxygenase (CO) and lipoxygenase (LO) pathways.[12] This dual action could offer a broader anti-inflammatory effect compared to selective COX inhibitors.

Recent research has identified benzofuran oxoacetic acids as a novel class of selective agonists for Exchange Protein Directly Activated by cAMP 1 (EPAC1).[13] EPAC1 is a key transducer of cAMP signals involved in inflammation and fibrosis. Selective activation of EPAC1 by these compounds has been shown to inhibit IL-6-driven JAK/STAT3 signaling and suppress the transition of fibroblasts to myofibroblasts, a key process in fibrosis. This establishes a promising, non-COX-mediated mechanism for treating inflammatory and fibrotic diseases.[13]

Neurodegenerative Diseases

The benzofuran scaffold is being actively explored for the treatment of neurodegenerative conditions, particularly Alzheimer's disease (AD).[14]

A major therapeutic strategy for AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[15][16] Numerous benzofuran derivatives have been synthesized and evaluated as AChE inhibitors, with some showing competitive or uncompetitive inhibition and promising inhibition constant (Ki) values in the micromolar range.[15][16] The benzofuran core can act as a mimic of the indanone portion of the approved AD drug donepezil.[17]

The accumulation of amyloid-β (Aβ) plaques and oligomers is a pathological hallmark of Alzheimer's disease.[18] A specific benzofuran acetic acid derivative, YB-9 (2-((5-methoxy-3-(4-methoxyphenyl)benzofuran-6-yl)oxy)acetic acid), has been identified as a potent Aβ disaggregator. In studies using the 5XFAD transgenic mouse model of AD, oral administration of YB-9 was shown to reduce Aβ oligomers and plaques in the hippocampus, leading to decreased astrogliosis and rescued synaptic dysfunction.[18]

Preclinical Development: Methodologies and Protocols

The successful evaluation of benzofuran acetic acids requires robust and validated experimental workflows. The causality behind selecting a specific protocol is crucial; each assay is chosen to answer a precise question about the compound's biological activity.

Synthesis of Benzofuran Acetic Acid Derivatives

A common and versatile method for synthesizing benzofuran derivatives is through palladium-catalyzed reactions.[5][19]

This approach is chosen for its efficiency in constructing the benzofuran core with desired substitutions.

-

Reaction Setup: Combine the appropriate substituted o-iodophenol, a terminal alkyne, and a palladium catalyst (e.g., Pd(OAc)2) with a suitable ligand (e.g., a phosphine ligand) in a pressure-tolerant reaction vessel.

-

Solvent: Use an appropriate aprotic solvent such as toluene or DMF.

-

Carbonylation: Pressurize the vessel with carbon monoxide (CO) gas (typically 10-20 atm). The CO acts as the source for the carbonyl group in the ester functionality.

-

Heating: Heat the reaction mixture to 80-120 °C for 12-24 hours. The temperature is critical for catalytic turnover.

-

Work-up & Purification: After cooling, vent the vessel and filter the reaction mixture. The crude product is then purified using column chromatography on silica gel to yield the benzofuran-2-acetic methyl ester derivative.

-

Hydrolysis (Optional): To obtain the final acetic acid, the resulting ester can be hydrolyzed using a base like lithium hydroxide (LiOH) in a solvent mixture such as THF/water.

In Vitro Evaluation Protocols

The following is a logical workflow for the initial screening of novel benzofuran acetic acid derivatives.

This assay is a first-line screen to determine a compound's effect on cell viability.

-

Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) and a non-cancerous control cell line (e.g., MCF-10A) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzofuran derivative for 48-72 hours. Include a vehicle control (e.g., 0.1% DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

This assay measures the ability of a compound to suppress inflammatory responses in immune cells.

-

Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.

-

Treatment: Pre-treat the cells with various concentrations of the benzofuran derivative for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a non-stimulated control and a positive control (e.g., celecoxib).

-

Incubation: Incubate the plates for 24 hours.

-

Nitrite Measurement: Collect the cell culture supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess reagent system.

-

Analysis: The Griess reagent reacts with nitrite to form a purple azo dye. Measure the absorbance at ~540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

This is a standard method to screen for compounds that inhibit or disaggregate amyloid fibrils.

-

Aβ Preparation: Prepare a solution of synthetic Aβ1-42 peptide in an appropriate buffer (e.g., phosphate buffer).

-

Incubation: Incubate the Aβ solution with and without the test compound at 37 °C with agitation to promote fibril formation. To test for disaggregation, add the compound to pre-formed fibrils.

-

ThT Staining: At various time points, take aliquots of the solutions and add them to a Thioflavin T (ThT) solution in a 96-well plate.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm. ThT fluorescence increases significantly upon binding to amyloid fibrils.

-

Analysis: Compare the fluorescence intensity of the compound-treated samples to the control to determine the percentage of inhibition or disaggregation.

Data Synthesis and Structure-Activity Relationships (SAR)

The therapeutic efficacy of benzofuran acetic acids is highly dependent on the nature and position of substituents on the benzofuran core.

Table 1: Anticancer Activity of Selected Benzofuran Derivatives

| Compound ID | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 44b | Carboxylic acid derivative | MDA-MB-231 | 2.52 | [8] |

| Doxorubicin | (Reference Drug) | MDA-MB-231 | 2.36 | [8] |

| 16b | 3-methyl, p-methoxybenzoyl | A549 (Lung) | 1.48 | [8] |

| Staurosporine | (Reference Drug) | A549 (Lung) | 1.52 | [8] |

| 6a | 2-aroyl, 6-methoxy, 5-N-hydroxyacrylamide | HeLa (Cervical) | 0.007 (7 nM) | [20] |

| 11a | 2-aroyl, 6-methoxy, 5-N-hydroxypropiolamide | HeLa (Cervical) | 0.007 (7 nM) | [20] |

Analysis: The data indicates that specific benzofuran carboxylic acids can achieve potency comparable to standard chemotherapeutics like doxorubicin.[8] Furthermore, strategic placement of methoxy groups and hybridization with other pharmacophores (like hydroxamic acids in compounds 6a and 11a) can lead to exceptionally potent compounds with nanomolar activity, particularly as antimicrotubule agents.[20] The presence of a methoxy group at the C-6 position appears essential for potent antiproliferative activity in the 2-aroylbenzofuran series.[20]

Table 2: Anti-inflammatory Activity of Selected Benzofuran Derivatives

| Compound ID | Assay | Result | Reference |

| Compound 6b | Carrageenan-induced paw edema (2h) | 71.10% inhibition | [10] |

| Compound 1 | LPS-stimulated NO Production (RAW 264.7) | IC50 = 17.3 µM | [21] |

| Compound 4 | LPS-stimulated NO Production (RAW 264.7) | IC50 = 16.5 µM | [21] |

| Celecoxib | (Reference Drug) | IC50 = 32.1 µM | [21] |

Analysis: Benzofuran derivatives demonstrate significant anti-inflammatory activity in both in vivo and in vitro models.[10] Notably, certain compounds show superior potency in inhibiting nitric oxide production compared to the COX-2 inhibitor celecoxib, suggesting a potent mechanism of action that warrants further investigation.[21]

Conclusion and Future Directions

Benzofuran acetic acids and their related derivatives represent a highly versatile and potent class of molecules with significant therapeutic potential across oncology, inflammation, and neurodegeneration. Their ability to modulate multiple, distinct biological pathways—from p53-independent cell cycle control and Aβ disaggregation to EPAC1 agonism—underscores their value as a privileged scaffold for drug discovery.

Future research should focus on optimizing the pharmacokinetic properties of these lead compounds to improve bioavailability and metabolic stability. Further investigation into their off-target effects and long-term toxicity will be critical for clinical translation. The development of hybrid molecules that combine the benzofuran scaffold with other known pharmacophores is a promising strategy to enhance potency and achieve multi-targeted therapeutic effects, particularly for complex diseases like cancer and Alzheimer's.[22]

References

- Giordano, C., Rovito, D., et al. (2017). Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner. DNA Repair (Amst), 51, 20-30. [Link]

- Journal of Pharmaceutical Research. (Date not available). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research. [Link]

- PubMed. (2024). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis. PubMed. [Link]

- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13, 11096-11120. [Link]

- Tron, G. C., et al. (Date not available). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. MDPI. [Link]

- Akhtar, J., et al. (2024).

- Taylor & Francis. (Date not available). Benzofuran – Knowledge and References. Taylor & Francis Online. [Link]

- Abdel-Wahab, B. F., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

- Akhtar, J., et al. (2024).

- Kim, Y. B., et al. (2021). Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse. ACS Chemical Neuroscience, 12(1), 99-108. [Link]

- RSC Publishing. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances. [Link]

- ResearchGate. (Date not available). Some benzofuran scaffolds with neuroprotective AD bioactivities.

- Unangst, P. C., et al. (Date not available). 5-Acyl-3-substituted-benzofuran-2(3H)

- Feng, Y., et al. (2019).

- Cambridge Open Engage. (2025).

- ResearchGate. (2025). Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis.

- Hu, G., et al. (Date not available). Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer's disease agents.

- Kumar, P., et al. (2016).

- Al-Ostath, A., et al. (Date not available). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. [Link]

- Feng, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.

- Lakshminarayana, K., et al. (2015). A study of anti-inflammatory activity of the benzofuran compound (3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid) in chronic model of inflammation. International Journal of Basic & Clinical Pharmacology. [Link]

- Mane, S. R., & Vidyadhara, S. (Date not available). Synthesis and Screening of Anti-inflammatory Activity of Benzofuran Derivatives Bearing Oxadiazole. Oriental Journal of Chemistry. [Link]

- Li, G., et al. (Date not available). Benzofuran Derivatives with Antimicrobial and Anti-Inflammatory Activities from Penicillium crustosum SCNU-F0046. MDPI. [Link]

- Khanam, H., & Shamsuzzaman. (2015). Bioactive Benzofuran derivatives: A review. European Journal of Medicinal Chemistry, 97, 483-504. [Link]

- Kwiecień, H., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1591. [Link]

- Molecules. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules. [Link]

- PubMed. (2024). Identification of new benzofuran derivatives as STING agonists with broad-spectrum antiviral activity. PubMed. [Link]

- PubMed. (2024). Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine. PubMed. [Link]

- Molecules. (Date not available). Synthesis of Benzofuran Derivatives via Rearrangement and Their Inhibitory Activity on Acetylcholinesterase. MDPI. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. medcraveonline.com [medcraveonline.com]

- 4. Bioactive Benzofuran derivatives: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran-2-acetic ester derivatives induce apoptosis in breast cancer cells by upregulating p21Cip/WAF1 gene expression in p53-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jopcr.com [jopcr.com]

- 11. ijbcp.com [ijbcp.com]

- 12. 5-Acyl-3-substituted-benzofuran-2(3H)-ones as potential antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. researchgate.net [researchgate.net]

- 15. Benzofurans as Acetylcholinesterase Inhibitors for Treating Alzheimer's Disease: Synthesis, in vitro Testing, and in silico Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Orally Administered Benzofuran Derivative Disaggregated Aβ Plaques and Oligomers in the Brain of 5XFAD Alzheimer Transgenic Mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Research of 2-(6-Methoxy-1-benzofuran-3-yl)acetic acid

For researchers, scientists, and drug development professionals, this guide provides a comprehensive technical overview of 2-(6-methoxy-1-benzofuran-3-yl)acetic acid, a key chemical scaffold in medicinal chemistry. This document delves into its synthesis, chemical properties, and significant biological activities, with a focus on its role as a GPR40/FFA1 agonist and its potential in anti-inflammatory and antimicrobial research.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran and its derivatives are prominent heterocyclic compounds found in numerous natural products and synthetic molecules, exhibiting a wide array of biological activities.[1][2] The benzofuran nucleus is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Derivatives of this scaffold have been investigated for their potential as anticancer, antiviral, immunosuppressive, antioxidant, and antifungal agents.[1][2] this compound, in particular, has emerged as a valuable building block in the synthesis of more complex molecules, most notably as a core structure for agonists of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFA1).[3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O₄ | [3] |

| Molecular Weight | 206.19 g/mol | [3] |

| IUPAC Name | This compound | [3] |

| CAS Number | 69716-05-8 | [3] |

| Appearance | Solid (predicted) | |

| XLogP3 | 1.8 | [3] |

Synthesis of this compound